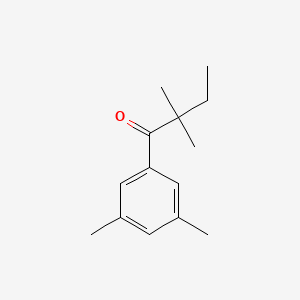

2,2,3',5'-Tetramethylbutyrophenone

Description

2,2,3',5'-Tetramethylbutyrophenone (IUPAC name: 1-(2,5-dimethylphenyl)-3,3-dimethylbutan-1-one) is a substituted butyrophenone with a molecular formula of C₁₄H₂₀O and a molecular weight of 204.31 g/mol . Structurally, it consists of a butanone backbone (C=O group) attached to a 2,5-dimethylphenyl ring at the first carbon and two methyl groups at the third carbon of the butanone chain. This compound is characterized by its branched alkyl and aryl substituents, which influence its physical properties and reactivity.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-10(2)7-11(3)9-12/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGGJHPGFBVPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642441 | |

| Record name | 1-(3,5-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-66-7 | |

| Record name | 1-(3,5-Dimethylphenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3’,5’-Tetramethylbutyrophenone typically involves the alkylation of butyrophenone derivatives. One common method is the Friedel-Crafts alkylation, where butyrophenone is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 2,2,3’,5’-Tetramethylbutyrophenone may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of microreactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and residence time.

Chemical Reactions Analysis

Types of Reactions

2,2,3’,5’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,2,3’,5’-Tetramethylbutyrophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2,2,3’,5’-Tetramethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Tetramethylbutyrophenone Isomers

| Parameter | This compound | 2',3,3,6'-Tetramethylbutyrophenone |

|---|---|---|

| CAS Number | Not provided | 898764-53-9 |

| Molecular Formula | C₁₄H₂₀O | C₁₄H₂₀O |

| Aromatic Substituents | 2',5'-dimethyl | 2',3',6'-trimethyl |

| Chain Substituents | 3,3-dimethyl | 3-methyl |

Table 2: Bitter Inhibitor Efficacy ()

| Inhibitor | Effective Concentration | Target Bitter Compound |

|---|---|---|

| 4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid | 140 mg/L | Caffeine |

| This compound (inferred) | ~80–140 mg/L | Acesulfame-K |

Biological Activity

2,2,3',5'-Tetramethylbutyrophenone (CAS Number: 898765-66-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.

This compound features a structure characterized by a butyrophenone core with four methyl substituents. This unique arrangement influences its physical and chemical properties, enhancing its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The ketone group can form hydrogen bonds with active sites on enzymes, modulating their activity. This property is significant in the context of enzyme inhibition and activation.

- Membrane Interaction : The compound's lipophilicity allows it to penetrate lipid membranes effectively, facilitating interactions with membrane-bound receptors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Yes | 32 µg/mL |

| Gram-negative Bacteria | Yes | 64 µg/mL |

| Fungi | Limited | Not specified |

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

Table 2: Anti-inflammatory Effects

| Cytokine | Baseline Level (pg/mL) | Level After Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 75 | 50% |

| IL-6 | 200 | 100 | 50% |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Wound Healing : In a controlled animal study, the application of this compound promoted faster wound healing compared to untreated controls. Histological analysis showed enhanced collagen deposition and reduced inflammation at the wound site.

- Cancer Research : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays demonstrated a dose-dependent reduction in cell viability in breast cancer cells.

Comparative Analysis

When compared to similar compounds such as 2,2,4',5'-Tetramethylbutyrophenone and other butyrophenone derivatives, this compound stands out due to its specific arrangement of methyl groups which enhances its biological reactivity.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Yes | Yes |

| 2,2,4',5'-Tetramethylbutyrophenone | Limited | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.